

# 4-methoxy-2,3-dihydro-1H-inden-1-amine

## physical and chemical properties

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### Compound of Interest

Compound Name: 4-methoxy-2,3-dihydro-1H-inden-1-amine

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## In-Depth Technical Guide: 4-methoxy-2,3-dihydro-1H-inden-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **4-methoxy-2,3-dihydro-1H-inden-1-amine**. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting monoamine oxidase B (MAO-B) for the treatment of neurodegenerative diseases like Parkinson's disease.

## Core Physical and Chemical Properties

**4-methoxy-2,3-dihydro-1H-inden-1-amine** is typically handled and stored as its hydrochloride salt to improve stability and solubility. The properties of both the free base and the hydrochloride salt are summarized below for easy reference.

Property	4-methoxy-2,3-dihydro-1H-inden-1-amine (Free Base)	4-methoxy-2,3-dihydro-1H-inden-1-amine HCl
Synonyms	4-methoxy-1-aminoindane	(R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS Number	3016741 (generic), 10277-74-4 ((R)-enantiomer)	41566-80-7 (racemic), 1391437-20-9 ((R)-enantiomer)
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO	C <sub>10</sub> H <sub>14</sub> CINO
Molecular Weight	163.22 g/mol	199.68 g/mol
Appearance	-	White hygroscopic powder
Melting Point	-	~185-190 °C (with decomposition)
Solubility	-	Highly soluble in water and polar organic solvents
Storage	-	Store in tightly sealed containers under dry conditions, below 25 °C, protected from humidity

## Spectroscopic Data

Detailed spectroscopic analysis is essential for the identification and characterization of **4-methoxy-2,3-dihydro-1H-inden-1-amine**. While a complete experimental dataset is not publicly available, the expected spectral characteristics can be inferred from the known properties of similar amine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), and the aliphatic protons of the indane ring system. The protons on the carbon adjacent to the nitrogen atom will be deshielded and appear further downfield.[\[1\]](#)

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the indane core.

Infrared (IR) Spectroscopy: As a primary amine, **4-methoxy-2,3-dihydro-1H-inden-1-amine** is expected to exhibit characteristic N-H stretching vibrations in the region of  $3300\text{-}3500\text{ cm}^{-1}$ . Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching modes. An N-H bending vibration is also anticipated around  $1580\text{-}1650\text{ cm}^{-1}$ .

Mass Spectrometry (MS): The mass spectrum of the free base should show a molecular ion peak ( $\text{M}^+$ ) at an  $\text{m/z}$  corresponding to its molecular weight (163.22). Fragmentation patterns would likely involve the loss of the amino group or cleavage of the indane ring. Due to the presence of a single nitrogen atom, the molecular ion peak will have an odd  $\text{m/z}$  value, consistent with the Nitrogen Rule.<sup>[2]</sup>

## Synthesis and Experimental Protocols

The primary synthetic route to **4-methoxy-2,3-dihydro-1H-inden-1-amine** involves the reductive amination of its corresponding ketone precursor, 4-methoxy-2,3-dihydro-1H-inden-1-one (also known as 4-methoxy-1-indanone).

Precursor Synthesis: 4-methoxy-2,3-dihydro-1H-inden-1-one

A common method for the synthesis of 4-methoxy-1-indanone is the methylation of 4-hydroxy-1-indanone.

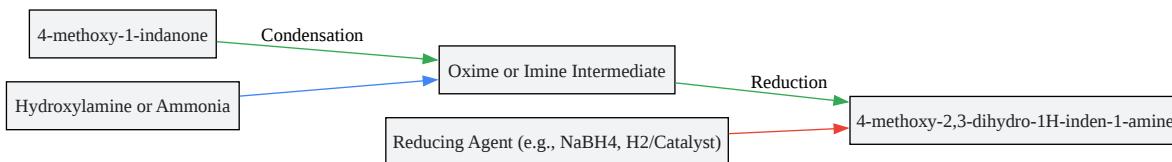
- Reaction:
- Experimental Protocol:
  - To a stirred mixture of 4-hydroxy-1-indanone (150 g) and anhydrous potassium carbonate (154 g) in dimethylformamide (1.5 L) at 0 °C under a nitrogen atmosphere, methyl iodide (69 mL) is added dropwise over 15 minutes.<sup>[3]</sup>
  - The reaction mixture is stirred at room temperature for 24 hours.<sup>[3]</sup>
  - The mixture is then partitioned between methylene chloride and water.<sup>[3]</sup>

- The organic layer is washed with water and 2% aqueous NaOH, and then dried over anhydrous sodium sulfate.[3]
- The solvent is removed in vacuo, and the resulting residue is recrystallized from hot methanol to yield 4-methoxy-1-indanone as a solid with a melting point of 104-106 °C.[3]

### Synthesis of **4-methoxy-2,3-dihydro-1H-inden-1-amine** via Reductive Amination

This process typically involves two main steps: the formation of an intermediate imine or oxime, followed by its reduction to the amine.

- Workflow Diagram:



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Caption: General workflow for the synthesis of **4-methoxy-2,3-dihydro-1H-inden-1-amine**.

- Experimental Protocol (General):

- Oxime Formation: 4-methoxy-1-indanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The mixture is typically heated to facilitate the condensation reaction, forming 4-methoxy-1-indanone oxime.
- Reduction: The isolated oxime is then reduced to the corresponding amine. A variety of reducing agents can be employed. A common laboratory-scale method involves the use of sodium borohydride in a protic solvent. Alternatively, catalytic hydrogenation (e.g., using H<sub>2</sub> gas with a palladium on carbon catalyst) can be utilized.

- Work-up and Purification: After the reduction is complete, the reaction mixture is worked up to remove the reducing agent and byproducts. This often involves quenching the reaction with water, followed by extraction of the product into an organic solvent. The crude product is then purified, typically by column chromatography or distillation, to yield the final amine.

## Biological Activity and Signaling Pathways

Derivatives of **4-methoxy-2,3-dihydro-1H-inden-1-amine** are potent and selective inhibitors of monoamine oxidase B (MAO-B).<sup>[4]</sup> MAO-B is a key enzyme in the catabolism of dopamine, a neurotransmitter crucial for motor control. In neurodegenerative conditions such as Parkinson's disease, the levels of dopamine in the brain are depleted.

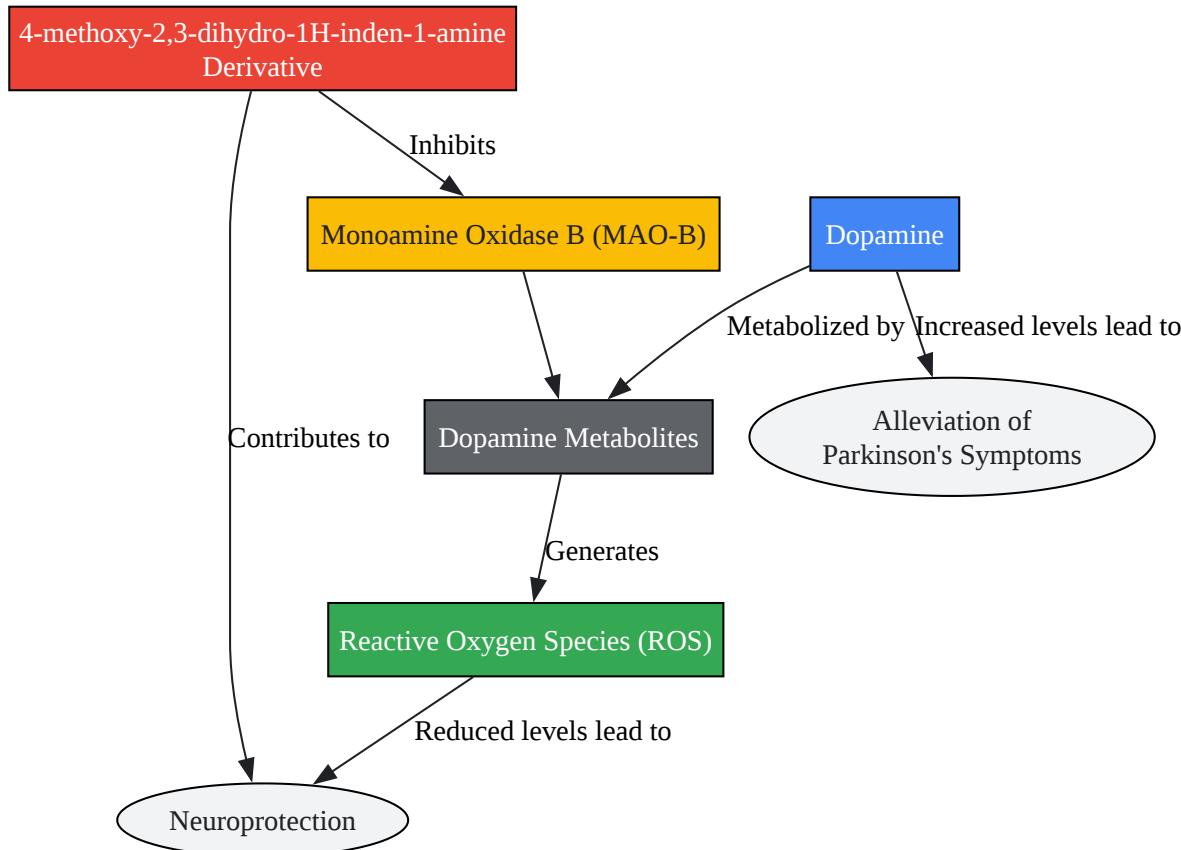
### Mechanism of Action of MAO-B Inhibitors:

By inhibiting MAO-B, these compounds prevent the breakdown of dopamine in the brain, thereby increasing its concentration and availability in the synaptic cleft. This enhancement of dopaminergic neurotransmission helps to alleviate the motor symptoms of Parkinson's disease.

### Signaling Pathway:

The inhibition of MAO-B has downstream effects on cellular signaling pathways. Increased dopamine levels can lead to the activation of dopamine receptors, which are G protein-coupled receptors that modulate various intracellular signaling cascades, including the cAMP/PKA and PLC/IP3/DAG pathways. Furthermore, MAO-B inhibitors may exert neuroprotective effects by reducing the production of reactive oxygen species (ROS) that are generated during the oxidative deamination of monoamines by MAO-B.

- MAO-B Inhibition Signaling Diagram:



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Caption: Simplified signaling pathway of MAO-B inhibition.

## Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling **4-methoxy-2,3-dihydro-1H-inden-1-amine** and its hydrochloride salt. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For the hydrochloride salt, which is a hygroscopic powder, care should be taken to avoid inhalation of dust.

This technical guide provides a foundational understanding of **4-methoxy-2,3-dihydro-1H-inden-1-amine**. Further research and experimental validation are encouraged for specific applications.

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